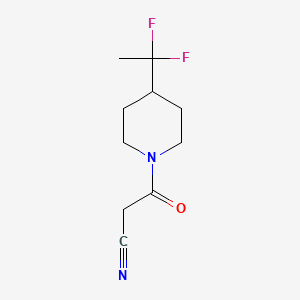

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-[4-(1,1-difluoroethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O/c1-10(11,12)8-3-6-14(7-4-8)9(15)2-5-13/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUJXKTYTMVAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile, identified by the CAS number 2098091-55-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of CHFNO, with a molecular weight of 218.22 g/mol. It features a piperidine ring substituted with a difluoroethyl group and an oxopropanenitrile moiety, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound can inhibit cancer cell proliferation by:

- Inducing mitotic arrest in cancer cells.

- Enhancing the efficacy of apoptotic ligands in colon cancer cells .

Structure-Activity Relationship (SAR)

Studies on related piperazine-based compounds have demonstrated that specific substitutions can significantly impact biological activity. For instance, the positioning of functional groups on the phenyl and benzoyl rings has been critical for their effectiveness against cancer cells .

Case Studies

- Colon Cancer Cell Lines : A study highlighted that certain piperazine derivatives could induce mitotic arrest at low concentrations (ED50 ≈ 115 nM), suggesting that similar compounds may exhibit comparable potency against colon cancer cells .

- Molecular Docking Studies : In silico analyses have suggested that these compounds could bind to the colchicine-binding domain on β-tubulin, providing insights into their mechanism as microtubule destabilizers .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile and analogous molecules:

Key Observations:

Substituent Effects on Activity: Halogenated Aromatic Groups (e.g., 7-chloro-pyrimidoindole in ): Enhance kinase inhibition potency (nanomolar IC₅₀) but may increase synthetic complexity. Fluoroalkyl Groups (e.g., 1,1-difluoroethyl): Likely improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Pharmacokinetic Profiles: Compounds with bulky aromatic substituents (e.g., pyrimidoindole) exhibit improved metabolic stability but may face challenges in formulation . Dimethylamino substituents (e.g., ) offer simpler synthetic routes but lower target specificity.

Therapeutic Applications :

Preparation Methods

Method Based on Piperidine Functionalization (Patent CN113874354A)

-

- 4-(1,1-Difluoroethyl)piperidine or its salt

- 3-oxopropanenitrile or an activated derivative (e.g., halogenated propanenitrile)

-

- Solvent: Aprotic solvents such as dimethoxyethane or diethyl ether are used to facilitate nucleophilic substitution.

- Temperature: Mild heating, typically 40-80°C, to promote reaction without decomposition.

- Base: Mild bases may be used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

Procedure:

The 4-(1,1-difluoroethyl)piperidine is reacted with 3-oxopropanenitrile derivatives under anhydrous conditions. The nitrogen atom of piperidine attacks the electrophilic carbon of the 3-oxopropanenitrile, forming the desired product.Purification:

Standard chromatographic techniques or recrystallization from suitable solvents are employed.Yield and Purity:

Yields are reported to be moderate to high (60-85%), with purity exceeding 95% after purification.

| Parameter | Details |

|---|---|

| Solvent | Dimethoxyethane, Diethyl ether |

| Temperature | 40-80°C |

| Reaction Time | 4-12 hours |

| Base | Mild bases (e.g., triethylamine) |

| Yield | 60-85% |

| Purification | Chromatography/Recrystallization |

Alternative Synthetic Route: Difluoroethylation Followed by Coupling

Step 1: Introduction of 1,1-Difluoroethyl Group

Starting from piperidine, the 4-position is functionalized via electrophilic difluoroethylation using reagents such as 1,1-difluoroethyl halides under controlled conditions.Step 2: Coupling with 3-Oxopropanenitrile

The modified piperidine is then reacted with 3-oxopropanenitrile or its activated derivatives as described above.Advantages:

This stepwise approach allows better control over regioselectivity and purity.Challenges:

Requires careful handling of difluoroethylating agents, which may be sensitive or hazardous.

Research Findings and Optimization

Solvent Effects:

Aprotic solvents like dimethoxyethane enhance nucleophilicity and stabilize intermediates, improving yields.Temperature Control:

Maintaining moderate temperatures prevents side reactions such as decomposition or polymerization.Base Selection:

Mild bases avoid over-deprotonation or unwanted side reactions, preserving the integrity of the nitrile group.Purification Techniques:

High-performance liquid chromatography (HPLC) and recrystallization ensure high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Steps | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | React piperidine derivative with 3-oxopropanenitrile | Dimethoxyethane, Diethyl ether | 40-80°C | 60-85 | Simple, moderate yield, scalable |

| Stepwise Difluoroethylation + Coupling | Introduce difluoroethyl group, then couple | Various organic solvents | Controlled mild heating | Variable | Better regioselectivity, more complex |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.